N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide
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Overview
Description
“N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide” is a synthetic organic compound that features a furan ring, a piperidine ring, and a pyrrole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable nucleophile.
Synthesis of the 1-methylpiperidin-4-yl intermediate: This involves the alkylation of piperidine with a methylating agent.
Coupling of intermediates: The furan-2-ylmethyl and 1-methylpiperidin-4-yl intermediates are coupled with a pyrrole-3-carboxylic acid derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyrrole ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.
Biology
Biological assays: Investigated for potential biological activities such as enzyme inhibition or receptor binding.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide” would depend on its specific biological target. Generally, it could involve:
Binding to a receptor: Interacting with a specific receptor to modulate its activity.
Enzyme inhibition: Inhibiting the activity of a particular enzyme by binding to its active site.
Pathway modulation: Affecting a biological pathway by interacting with multiple targets.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-2-carboxamide: Similar structure with a different position of the carboxamide group.
N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxylate: Ester derivative of the compound.
Uniqueness
Structural features: The combination of furan, piperidine, and pyrrole rings in a single molecule.
Potential biological activity: Unique interactions with biological targets due to its specific structure.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)-1H-pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-18-8-5-14(6-9-18)19(12-15-3-2-10-21-15)16(20)13-4-7-17-11-13/h2-4,7,10-11,14,17H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIMRMZSGYECMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CO2)C(=O)C3=CNC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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